molecular formula C11H13NO3 B13506784 6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B13506784
M. Wt: 207.23 g/mol
InChI Key: PBYPMVLCXWJEQV-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H13NO3 It is a derivative of tetrahydroquinoline, featuring a methoxy group at the 6th position and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 6-methoxyquinoline.

    Reduction: The quinoline ring is reduced to a tetrahydroquinoline ring using hydrogenation in the presence of a suitable catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further hydrogenate the tetrahydroquinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: Lacks the tetrahydro and carboxylic acid groups, making it less versatile in certain applications.

    1,2,3,4-Tetrahydroquinoline:

    Quinoline-4-carboxylic acid: Lacks the methoxy and tetrahydro groups, affecting its chemical properties and applications.

Uniqueness

6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-3,6,8,12H,4-5H2,1H3,(H,13,14)

InChI Key

PBYPMVLCXWJEQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCCC2C(=O)O

Origin of Product

United States

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